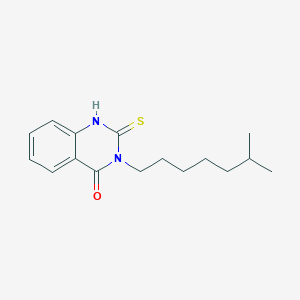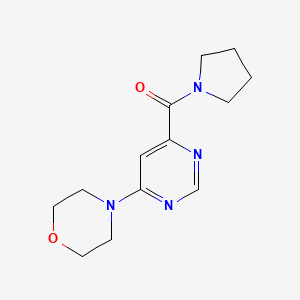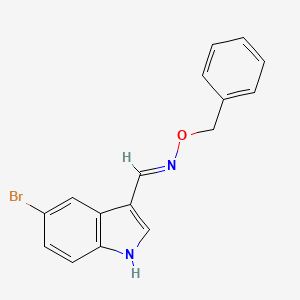
3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as JTE-907, is a synthetic compound that belongs to the class of quinazolinone derivatives. It was first synthesized in 1999 by researchers at the University of Tokyo, Japan. JTE-907 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
科学的研究の応用
Synthesis and Biological Activities
Research on novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties explored their synthesis and potential biological activities. The study found that some of these compounds exhibited good antipyretic and anti-inflammatory activities (Ghorab, Ismail, & Abdalla, 2010).
Catalytic Systems for Synthesis
Another study focused on the use of Bronsted acidic ionic liquid, specifically 1-methylimidazolium hydrogen sulfate, in combination with chlorotrimethylsilane as an efficient and reusable catalyst for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. This method provided high yields under thermal and solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).
Synthesis of Dihydroquinazolinones
The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives through a one-pot, three-component reaction catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol was also reported. This method highlights an efficient approach to synthesizing dihydroquinazolinone derivatives (Niknam, Jafarpour, & Niknam, 2011).
Antituberculosis and Cytotoxicity Studies
A series of 3-heteroarylthioquinoline derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Among them, certain compounds demonstrated significant activity, suggesting potential applications in antituberculosis therapy with minimal cytotoxic effects (Chitra, Paul, & Muthusubramanian, 2011).
Novel Synthesis Methods
Research on the synthesis of 3-methylquinazolin-4(3H)-one derivatives through oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one with chlorine dioxide under various conditions revealed multiple products, indicating a complex reaction pathway and potential for diverse chemical modifications (Lezina, Rubtsova, Polukeev, & Kutchin, 2012).
作用機序
Target of Action
Similar compounds have shown promising activity against gram-positive bacterial strains . The targets could potentially be key enzymes or proteins within these bacteria.
Mode of Action
It’s suggested that similar compounds interact with their targets, leading to inhibition of essential biological processes
Biochemical Pathways
Based on its potential antibacterial activity, it may interfere with bacterial metabolic pathways, leading to the inhibition of bacterial growth .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic profiles, suggesting potential for bioavailability .
Result of Action
Similar compounds have shown inhibitory effects on the growth of gram-positive bacteria . This suggests that 3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one may have similar effects.
特性
IUPAC Name |
3-(6-methylheptyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-12(2)8-4-3-7-11-18-15(19)13-9-5-6-10-14(13)17-16(18)20/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUUTHAMNCBDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2989605.png)

![1-(2-(3-methoxyphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2989614.png)

![3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B2989617.png)
![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2989618.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2989619.png)

![3-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2989621.png)
![(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride](/img/structure/B2989622.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2989624.png)
![Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B2989625.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2989626.png)
![2-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2989627.png)